Gossypetin 8-rhamnoside
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Overview
Description
Gossypetin 8-rhamnoside is a monosaccharide derivative that consists of gossypetin substituted by a 6-deoxy-alpha-L-mannopyranosyl moiety at position 8 via a glycosidic linkage. It is a monosaccharide derivative, a 7-hydroxyflavonol, a pentahydroxyflavone, an alpha-L-rhamnoside and a glycosyloxyflavone. It derives from a gossypetin.
Scientific Research Applications
Antibacterial Activity
Gossypetin 8-rhamnoside, identified in flower petals of Gossypium arboreum, has demonstrated antibacterial activity against Pseudomonas maltophilia and Enterobacter cloacae (Waage & Hedin, 1984).
Anti-Atherosclerotic Potential
Gossypetin, including its 8-rhamnoside variant, exhibits anti-atherosclerotic potential. It inhibits the oxidation of low-density lipoprotein (LDL) and foam cell formation, which are critical in the development of atherosclerosis (Chen et al., 2013).
Anticancer Activity
Research has shown that gossypetin can inhibit the growth of esophageal cancer cells. It targets specific protein kinases in the cancer cells, leading to cell cycle arrest and apoptosis (Xie et al., 2019).
Osteoclast Activity Regulation
Gossypetin affects bone resorption by inhibiting activities of osteoclasts, the cells responsible for bone breakdown. This finding suggests its potential use in treating conditions like osteoporosis (Antika et al., 2016).
Cytoprotective Effects
Gossypetin offers protection against the cytotoxic effects of cyclophosphamide, a chemotherapy drug, suggesting its role in mitigating the adverse effects of certain cancer treatments (Ustunsoy et al., 2016).
Antioxidant Properties
Gossypetin derivatives have shown significant antiradical and anti-glucosidase activities, highlighting their potential as natural antioxidants (Olennikov & Chirikova, 2020).
Atheroprotective Effects on Endothelial Cells
Gossypetin's atheroprotective role in endothelial cells includes reducing apoptosis and triggering autophagic pathways, suggesting its effectiveness in cardiovascular disease management (Lin, 2015).
Nephroprotective Activity
Gossypetin exhibits nephroprotective activity by inhibiting inflammatory mediators and oxidative stress in kidney disorders (Patel & Patel, 2020).
DNA Damage Protection
This compound has demonstrated a protective effect against gamma radiation-mediated DNA damage, showcasing its potential as a radioprotective agent (Khan et al., 2013).
Properties
CAS No. |
94516-28-6 |
---|---|
Molecular Formula |
C21H20O12 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c1-6-13(26)15(28)17(30)21(31-6)33-19-11(25)5-10(24)12-14(27)16(29)18(32-20(12)19)7-2-3-8(22)9(23)4-7/h2-6,13,15,17,21-26,28-30H,1H3/t6-,13-,15+,17+,21-/m0/s1 |
InChI Key |
LXSRQKADIMPZPQ-QBURSZLVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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